molecular formula C3H5ClO B041342 Epichlorohydrin CAS No. 106-89-8

Epichlorohydrin

Cat. No. B041342
CAS RN: 106-89-8
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-UHFFFAOYSA-N
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Description

Epichlorohydrin is a versatile intermediate in organic synthesis, often derived from glycerol, a by-product of biodiesel production (Filho et al., 2016).

Synthesis Analysis

  • Epichlorohydrin can be synthesized from 1,3-dichloro-2-propanol via dehydrochlorination using sodium hydroxide (Filho et al., 2016).
  • Another synthesis route involves the reaction of epichlorohydrin with allylic silanes and stannanes in the presence of Lewis acids (Imai & Nishida, 1990).

Molecular Structure Analysis

  • The molecular structure of gaseous epichlorohydrin shows a predominant gauche-2 conformer, with molecules existing in different conformational compositions (Shen, 1985).

Chemical Reactions and Properties

  • Epichlorohydrin is a bifunctional alkylating agent, capable of forming DNA cross-links and undergoing reactions with DNA oligomers (Romano et al., 2007).
  • It reacts with 2'-deoxynucleosides, yielding various adducts like 7-(3-chloro-2-hydroxypropyl) guanine (Singh et al., 1996).

Physical Properties Analysis

  • Epichlorohydrin is a volatile and flammable, clear, colorless liquid with an irritating odor. It emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition (Cornils, 2020).

Chemical Properties Analysis

  • It is a reactive compound, capable of undergoing various nucleophilic attacks to form products like β-azido alcohols and α,β-unsaturated nitriles (Tanyeli et al., 1996).
  • The valence electronic structure and conformational flexibility of epichlorohydrin significantly affect its chemical behavior, as shown by its photoelectron spectra (Stranges et al., 2011).

Scientific Research Applications

  • Leather Industry Applications : Epichlorohydrin is utilized in the synthesis of leather chemicals such as fatliquor, dyeing auxiliary, and synthetic tanning agent, playing a significant role in leather processing (Lan Yun-jun, 2007).

  • Toxicological Studies : It acts as a DNA-damaging agent and exhibits toxic and mutagenic activity towards human epithelial-like cell lines. This is crucial for understanding its impact on human health (Perocco et al., 1983).

  • Degradable Polycarbonate Production : Epichlorohydrin is an attractive candidate for copolymerization with CO2, leading to the production of degradable polycarbonate due to its low cost and availability (Wu et al., 2013).

  • Biomonitoring Studies : In rats, exposure to Epichlorohydrin leads to the formation of adducts with haemoglobin and DNA, indicating its potential for use in human biomonitoring studies (Landin et al., 1999).

  • Risk Assessment Tools : It's targeted in the development of decision–support software tools for integrated risk assessment and emergency preparedness planning for hazardous substances (Gheorghe & Vamanu, 2014).

  • Carcinogenicity Studies : Studies have shown that Epichlorohydrin can induce forestomach hyperplasias, papillomas, and carcinomas in male Wistar rats (Konishi et al., 1980).

  • Reproductive Toxicity Research : Exposure in rats leads to a decrease in testicular spermatid counts, epididymal sperm counts, and sperm motility, potentially due to oxidative stress (Shin et al., 2010).

  • Environmental Applications : Epichlorohydrin polymers are used in environmental applications like sorption-oriented processes, detoxification of wastewater, color removal, and solution concentration and purification (Morin-Crini & Crini, 2013).

  • Genetic Toxicology : It is known to be a widely used industrial intermediate and insecticide, but its use is associated with respiratory, dermal toxicity, and carcinogenicity in experimental models (Giri, 1997).

  • Wastewater Treatment : Water-insoluble cyclodextrin–epichlorohydrin polymers are efficient adsorbents in wastewater treatment, showing feasibility in pilot-scale experiments using real effluents (Crini, 2021).

Safety And Hazards

Epichlorohydrin is flammable and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic if swallowed, in contact with skin, or if inhaled . It may also cause cancer .

Future Directions

The global consumption of epichlorohydrin is expected to grow at an average annual rate of about 3.5% during 2021–26, driven primarily by the production of epoxy resin . The fastest-growing markets will continue to be in Asia, particularly mainland China and India .

properties

IUPAC Name

2-(chloromethyl)oxirane
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InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

BRLQWZUYTZBJKN-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CCl
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Molecular Formula

C3H5ClO
Record name 1-CHLORO-2,3-EPOXYPROPANE
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Related CAS

24969-06-0
Record name Poly(epichlorohydrin)
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DSSTOX Substance ID

DTXSID1020566
Record name Epichlorohydrin
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Molecular Weight

92.52 g/mol
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Physical Description

1-chloro-2,3-epoxypropane appears as a clear colorless liquid with an irritating chloroform-like odor. Density 9.8 lb / gal. Flash point 87 °F. Polymerizable. If polymerization takes place inside a closed container, the container is subject to violent rupture. Irritates the skin and respiratory system. Toxic by ingestion. A confirmed carcinogen. Vapors heavier than air. Used to make plastics and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless liquid with a slightly irritating, chloroform-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a slightly irritating, chloroform-like odor.
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Boiling Point

241.7 °F at 760 mmHg (EPA, 1998), 117.9 °C, 116 °C, 242 °F
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Flash Point

93 °F (EPA, 1998), 88 °F, 88 °F (31 °C) (Closed cup), 31 °C c.c., 93 °F
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons., In water, 6.59X10+4 mg/L at 25 °C, 65.9 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 7%
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Density

1.18 to 1.801 at 68 °F (EPA, 1998), 1.1750 at 25 °C/4 °C, Relative density (water = 1): 1.2, 1.18
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Vapor Density

3.29 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.29 (Air = 1), Relative vapor density (air = 1): 3.2, 3.29
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Vapor Pressure

10 mmHg at 61.88 °F (EPA, 1998), 16.4 [mmHg], 16.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.6, 13 mmHg
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Mechanism of Action

The two reactive electrophilic sites, the C-1 carbon in the epoxide ring and C-3, the chlorine-bearing carbon, behave as alkylating agents and can react nonenzymatically with glutathione or protein sulfhydryl groups., 3-Chloroglycerophosphate inhibited rat sperm enzyme activities (glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase) and hence glycolysis. Only the S(-) isomer and not the R(+) isomer of 3-chloro-1,2-propanediol produced antifertility or antiglycolytic effects. Since epichlorohydrin has not been shown to have enzyme inhibitory effects, it may be that it is metabolized in vivo to S(-) alpha-chlorohydrin phosphate, to exert its antifertility effect.
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Impurities

Purity: 99%
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Product Name

Epichlorohydrin

Color/Form

Colorless liquid

CAS RN

106-89-8, 24969-06-0
Record name 1-CHLORO-2,3-EPOXYPROPANE
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Melting Point

-54.4 to -14.1 °F (EPA, 1998), -25.6 °C, -57.2 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
BF3 ethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxy acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epichlorohydrin
Reactant of Route 2
Reactant of Route 2
Epichlorohydrin
Reactant of Route 3
Epichlorohydrin
Reactant of Route 4
Epichlorohydrin
Reactant of Route 5
Reactant of Route 5
Epichlorohydrin
Reactant of Route 6
Reactant of Route 6
Epichlorohydrin

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